N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide
Description
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide is a complex organic compound featuring a unique structure that includes an octahydrobenzo[b][1,4]dioxin ring and a m-tolylacetamide moiety
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12-3-2-4-13(9-12)10-17(19)18-14-5-6-15-16(11-14)21-8-7-20-15/h2-4,9,14-16H,5-8,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJQPLUQRQKBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCC3C(C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of salicylic acid with acetylenic esters to form functionalized benzo[1,3]dioxin-4-ones, which can then undergo direct amidation with primary amines . The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d][1,3]dioxole derivatives and benzylisoquinoline alkaloids, such as:
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: These compounds share a similar dioxole ring structure and have been studied for their pharmacological properties.
Aporphines and coptisines: These alkaloids also feature a benzo[d][1,3]dioxole structure and have been synthesized using similar methods.
Uniqueness
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide is unique due to its specific combination of the octahydrobenzo[b][1,4]dioxin ring and the m-tolylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHN\O
- Molecular Weight : 288.35 g/mol
- CAS Number : 92092030
This compound contains a dioxin moiety, which is known for its diverse biological effects, particularly in pharmacology and toxicology.
Research indicates that this compound may interact with various biological pathways. Its structural similarity to other dioxin derivatives suggests potential involvement in receptor modulation, particularly in the context of inflammatory responses and neuroprotective effects.
Pharmacological Studies
- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
- Neuroprotective Effects : Animal models have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism is thought to involve the modulation of oxidative stress markers and enhancement of antioxidant enzyme activity.
- Cytotoxicity : While some studies suggest beneficial effects, cytotoxicity assays indicate that high concentrations of the compound can lead to cell death in certain cancer cell lines, highlighting a dual role depending on dosage and context.
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Mechanism
A study conducted on RAW264.7 macrophages demonstrated that treatment with this compound resulted in a dose-dependent decrease in the secretion of TNF-alpha and IL-6. The study utilized ELISA assays to quantify cytokine levels, confirming the compound's potential as an anti-inflammatory agent.
Case Study 2: Neuroprotective Effects in Animal Models
In a mouse model of neurodegeneration induced by oxidative stress, administration of this compound significantly reduced markers of neuronal damage. Histological analysis revealed decreased neuronal loss and enhanced survival rates compared to control groups.
Q & A
(Basic) What are the critical steps for synthesizing N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide with high purity?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Reacting the benzodioxin amine precursor with m-tolylacetic acid derivatives using coupling agents like EDC/HOBt under inert atmospheres .
- Heterocyclic ring construction : Cyclization steps may require controlled temperatures (e.g., 60–80°C) and solvents like DMF to stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is essential to isolate the final compound (>95% purity) .
Key considerations : Optimize reaction time to minimize by-products (e.g., over-alkylation) and validate intermediate structures via TLC or HPLC .
(Basic) Which analytical techniques are most reliable for characterizing this compound’s structure?
- NMR spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) confirm the benzodioxin ring protons (δ 6.5–7.2 ppm), acetamide carbonyl (δ ~169 ppm), and m-tolyl methyl group (δ 2.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ ion matching theoretical values within ±0.5 ppm) .
- X-ray crystallography : Resolves stereochemistry of the octahydrobenzodioxin moiety, though crystal growth may require slow evaporation from dichloromethane .
(Advanced) How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. The m-tolyl group may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds .
- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) to assess binding free energy (ΔG) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors in the dioxin ring) using Schrödinger’s Phase .
(Advanced) What strategies resolve contradictory bioactivity data across studies?
- Assay standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing m-tolyl with p-fluorophenyl) to isolate SAR trends .
(Methodological) How to optimize reaction conditions for scale-up without compromising yield?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves regioselectivity in cyclization steps .
- Solvent screening : Replace high-boiling solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) for easier purification .
- Catalyst optimization : Test Pd/C or Ni catalysts for hydrogenation steps; monitor pressure (1–3 bar H2) to avoid over-reduction .
(Advanced) How to evaluate the compound’s stability under physiological conditions?
- pH stability studies : Incubate in buffers (pH 2–9, 37°C) for 24–72 h, then quantify degradation via HPLC-UV .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions (e.g., 2–8°C, desiccated) .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products using LC-MS .
(Advanced) What in vitro assays are suitable for probing its mechanism of action?
- Kinase inhibition : Use ADP-Glo™ assays to measure inhibition of EGFR or BRAF kinases at 10 µM compound concentration .
- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing EC50 values with positive controls (e.g., doxorubicin) .
- Receptor binding : Radioligand displacement assays (e.g., 3H-labeled antagonists for GPCR targets) to calculate Ki values .
(Methodological) How to address low solubility in aqueous media for biological testing?
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (sonication method, 200 nm size) to enhance bioavailability .
- Prodrug design : Introduce phosphate or glycoside groups at the acetamide nitrogen to improve hydrophilicity .
(Advanced) What structural modifications enhance target selectivity?
- Isosteric replacement : Substitute the benzodioxin oxygen with sulfur to modulate electron density and binding affinity .
- Side-chain elongation : Introduce alkyl spacers between the acetamide and m-tolyl group to optimize van der Waals interactions .
- Stereochemical control : Synthesize enantiomers via chiral HPLC and compare activity to identify the bioactive form .
(Methodological) How to validate the compound’s purity before in vivo studies?
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- HPLC-DAD/ELSD : Use dual detection (UV at 254 nm + evaporative light scattering) to detect trace impurities (<0.1%) .
- Stability-indicating methods : Stress testing (heat, light, oxidation) followed by LC-MS to ensure no degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
